Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate
Description
Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate is a structurally complex ester characterized by a conjugated pent-4-enoate backbone with multiple functional groups: a chloro substituent at position 5, a hydroxyl group at position 3, a methylidene moiety at position 2, and a phenyl ring at position 3. The (4Z) configuration indicates a cis geometry at the double bond between carbons 4 and 4. Structural elucidation of such molecules typically employs advanced techniques like NMR spectroscopy (as demonstrated in for related compounds) and X-ray crystallography via programs such as SHELX .
Properties
CAS No. |
1242066-48-3 |
|---|---|
Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
methyl (Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate |
InChI |
InChI=1S/C13H13ClO3/c1-9(13(16)17-2)12(15)8-11(14)10-6-4-3-5-7-10/h3-8,12,15H,1H2,2H3/b11-8- |
InChI Key |
QPEZCXXMVYMDEH-FLIBITNWSA-N |
Isomeric SMILES |
COC(=O)C(=C)C(/C=C(/C1=CC=CC=C1)\Cl)O |
Canonical SMILES |
COC(=O)C(=C)C(C=C(C1=CC=CC=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparisons with other esters and halogenated aromatic derivatives. Below, key analogs are analyzed based on functional groups, synthesis, and spectroscopic properties:
Functional Group and Backbone Similarities
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and derivatives (): These ethyl benzoate derivatives share ester functionalities and aromatic systems but differ in substituents (e.g., pyridazin-3-yl, isoxazolyl groups). Unlike the target compound, they lack conjugated double bonds, chlorination, or hydroxylation, which reduces their polarity and alters reactivity.
Zygocaperoside and Isorhamnetin-3-O glycoside ():
While these glycosides are unrelated in backbone structure, their isolation and characterization via NMR and UV spectroscopy provide a methodological parallel for analyzing the target compound’s hydroxyl and conjugated systems .
Structural and Spectroscopic Contrasts
Its (4Z) geometry may also confer distinct photochemical behavior compared to saturated chains.
Lumping Strategy Considerations ()
The lumping approach groups compounds with shared core structures (e.g., esters, aromatic rings) for modeling physicochemical properties. The target compound could be lumped with other halogenated esters but distinguished by its hydroxyl and methylidene groups, which may necessitate separate reaction pathways in simulations .
Biological Activity
Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate, also known by its CAS number 1242066-48-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C₁₃H₁₃ClO₃
- Molecular Weight : 252.694 g/mol
- LogP : 2.356, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
Structure
The chemical structure of this compound features a conjugated system that may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar functional groups have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 226 |
| Compound B | A549 | 242.52 |
| Methyl (4Z)-5-chloro... | TBD | TBD |
These findings suggest that the presence of the chloro and hydroxy groups may enhance the anticancer activity by promoting apoptosis or inhibiting cell proliferation .
Antibacterial Activity
The antibacterial potential of this compound has been explored in various studies. For example, related compounds have shown activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives ranged from 62.5 to 78.12 µg/mL against E. coli and E. faecalis .
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Inhibition of Enzyme Activity : Some studies suggest that compounds with similar structures may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The presence of hydroxyl groups may contribute to antioxidant activity, which can protect cells from oxidative stress.
Study 1: Anticancer Efficacy
A study conducted on a series of methylidene derivatives revealed that specific substitutions on the phenyl ring significantly enhanced anticancer efficacy against human tumor cell lines. The study highlighted the importance of structural modifications in optimizing biological activity .
Study 2: Antibacterial Screening
A comprehensive screening of various derivatives against common pathogens showed promising results for methyl (4Z)-5-chloro... derivatives, particularly in inhibiting growth in resistant strains like MRSA. This study emphasized the potential for developing new antibacterial agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
